Ethyl N-(4-chlorophenyl)glycinate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂. It features a chloro-substituted phenyl group attached to the nitrogen of a glycinate moiety, making it a derivative of glycine. The presence of the 4-chlorophenyl group enhances its biological activity and potential applications in medicinal chemistry. This compound is classified under the category of amino acid derivatives and has gained attention due to its unique structural characteristics and functional properties.
Notably, recent studies have explored its reactivity in photoredox cross-dehydrogenative coupling reactions, where it acts as a precursor in synthesizing more complex structures through environmentally friendly methods .
Ethyl N-(4-chlorophenyl)glycinate exhibits significant biological activity, particularly in pharmacology. Its derivatives have shown potential as:
The synthesis of ethyl N-(4-chlorophenyl)glycinate typically involves the following steps:
Ethyl N-(4-chlorophenyl)glycinate has several applications in various fields:
Studies on ethyl N-(4-chlorophenyl)glycinate have focused on its interactions with biological macromolecules. These interactions can include:
Ethyl N-(4-chlorophenyl)glycinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Glycinate | No aromatic substitution | Basic amino acid properties |
| 4-Chloroaniline | Contains an amine group | Antimicrobial properties |
| Ethyl N-(phenyl)glycinate | Contains a phenyl group without chlorine | Moderate antibacterial activity |
| Ethyl N-(3-nitrophenyl)glycinate | Contains a nitro group | Potential anticancer activity |
Ethyl N-(4-chlorophenyl)glycinate is unique due to the presence of the 4-chloro substituent, which enhances its lipophilicity and biological activity compared to other derivatives lacking such substitutions.
Ethyl N-(4-chlorophenyl)glycinate features a glycine backbone with an ethyl ester group and a 4-chlorophenyl substituent on the nitrogen atom. The molecule adopts a near-planar conformation, with a root-mean-square deviation of 0.053 Å for non-hydrogen atoms. Key structural parameters include:
| Parameter | Value |
|---|---|
| Space group | P -1 |
| Unit cell | a = 5.373 Å, b = 7.575 Å, c = 14.127 Å |
| Angles | α = 75.83°, β = 87.73°, γ = 72.99° |
| Density | 1.332 g/cm³ |
| Z-value | 2 |
Ethyl N-(4-chlorophenyl)glycinate is a synthetic organic compound that belongs to the family of amino acid ester derivatives [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(4-chloroanilino)acetate [3] [4]. This chemical entity is also known by several synonymous names including glycine, N-(4-chlorophenyl)-, ethyl ester, and ethyl (4-chlorophenyl)glycinate [1] [4].
The compound is uniquely identified by its Chemical Abstracts Service number 2521-89-3, which serves as its primary registry identifier in chemical databases [1] [2] [4]. Additional identification codes include the National Service Center number 190326 and the Material Data Sheet Library number MFCD00461430 [2] [4].
The molecular formula of ethyl N-(4-chlorophenyl)glycinate is C₁₀H₁₂ClNO₂ [1] [2] [4]. The compound exhibits a molecular weight of 213.66 grams per mole [4] [5]. The structural configuration consists of a glycine backbone with an ethyl ester group and a 4-chlorophenyl substituent attached to the amino nitrogen [4].
The Simplified Molecular Input Line Entry System representation is CCOC(=O)CNC1=CC=C(C=C1)Cl [3] [4]. The International Chemical Identifier string is InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 [3] [4]. The corresponding International Chemical Identifier Key is ZNVVKZDSSWMTGQ-UHFFFAOYSA-N [3] [4].
Ethyl N-(4-chlorophenyl)glycinate is classified as a secondary amine derivative within the broader category of amino acid esters [6] [7]. The compound belongs to the chemical class of N-aryl glycine ethyl esters, which are characterized by the presence of an aromatic substituent on the amino nitrogen of the glycine framework [8] [9].
From a functional group perspective, the molecule contains multiple characteristic features including a carboxylic acid ester functional group, a secondary amine linkage, and a halogenated aromatic ring system [10]. The presence of the 4-chlorophenyl group classifies this compound as a halogenated aromatic amino acid derivative [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 213.66 g/mol | [4] [5] |
| Exact Mass | 213.0556563 Da | [4] |
| Monoisotopic Mass | 213.0556563 Da | [4] |
| Heavy Atom Count | 14 | [2] [4] |
| Hydrogen Bond Donor Count | 1 | [2] [4] |
| Hydrogen Bond Acceptor Count | 3 | [2] [4] |
| Rotatable Bond Count | 5 | [2] [4] |
| Topological Polar Surface Area | 38.3 Ų | [4] |
The compound exhibits a calculated partition coefficient (XLogP3) of 2.8, indicating moderate lipophilicity [2] [4]. The molecular complexity, as computed by chemical informatics algorithms, is rated at 179 [2] [4]. These parameters collectively suggest favorable characteristics for membrane permeability and moderate hydrophobic interactions [4].
Ethyl N-(4-chlorophenyl)glycinate presents as a solid at standard temperature and pressure conditions [5]. The compound demonstrates a calculated density of 1.229 grams per cubic centimeter [5]. The predicted boiling point is 321.8 degrees Celsius at standard atmospheric pressure [5].
The flash point of the compound is calculated to be 148.4 degrees Celsius, indicating moderate thermal stability [5]. The vapor pressure at 25 degrees Celsius is estimated at 0.000291 millimeters of mercury, suggesting low volatility under ambient conditions [5]. The refractive index is computed to be 1.562 [5].
Crystallographic analysis has revealed detailed structural information about ethyl N-(4-chlorophenyl)glycinate [4]. The compound crystallizes in the triclinic crystal system with space group P-1 [4]. The unit cell parameters include lattice constants of a = 5.373 Ångströms, b = 7.575 Ångströms, and c = 14.127 Ångströms [4].
The crystal structure exhibits angular parameters of α = 75.83 degrees, β = 87.73 degrees, and γ = 72.99 degrees [4]. The crystal contains two formula units per unit cell (Z = 2) with one independent molecule in the asymmetric unit (Z' = 1) [4]. The crystallographic residual factor is 0.0665, indicating good structural refinement quality [4].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for ethyl N-(4-chlorophenyl)glycinate [11]. Proton nuclear magnetic resonance analysis reveals characteristic signals including a triplet at 1.30 parts per million corresponding to the ethyl methyl group, a singlet at 3.86 parts per million for the glycine methylene protons, and a quartet at 4.25 parts per million for the ethyl methylene group [11].
The aromatic region displays distinctive patterns with signals at 6.50 parts per million for the ortho protons adjacent to the amino nitrogen and 7.14 parts per million for the ortho protons adjacent to the chlorine substituent [11]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework with signals at 14.2 parts per million for the ethyl methyl carbon, 45.8 parts per million for the glycine methylene carbon, and characteristic aromatic carbon signals in the 110-150 parts per million region [11].
Ethyl N-(4-chlorophenyl)glycinate is classified as a moderately reactive amino acid ester derivative [6]. The compound undergoes typical reactions associated with carboxylic acid esters, including hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid [6]. The secondary amine functionality enables nucleophilic substitution reactions and can participate in alkylation or acylation processes [7].
The development and research significance of Ethyl N-(4-chlorophenyl)glycinate can be traced through several decades of scientific advancement, beginning with early investigations into phenylglycine derivatives in the 1980s and continuing through contemporary pharmaceutical applications.
The foundation for phenylglycine derivative research was established during the 1980s and 1990s when researchers began systematically investigating amino acid derivatives for their potential neuropharmacological properties [1]. During this period, the pharmaceutical industry recognized the importance of glycine ethyl ester derivatives as versatile building blocks for drug development, particularly as pharmaceutical raw materials for preparing chrysanthemic acid derivatives and anti-inflammatory compounds [2].
A pivotal moment in the historical development of phenylglycine derivatives occurred in 1995 when Bedingfield and colleagues published comprehensive structure-activity relationships for phenylglycine derivatives acting at metabotropic glutamate receptors [1] [3] [4]. This landmark study established the scientific foundation for understanding how structural modifications to phenylglycine compounds could influence their biological activity and selectivity for specific receptor subtypes.
The research demonstrated that phenylglycine-derived compounds could discriminate between different groups of metabotropic glutamate receptors, with some compounds displaying selective activity between subtypes within groups [3]. This work provided critical insights that would guide future drug development efforts and established phenylglycine derivatives as important pharmacological tools.
The compound gained broader scientific accessibility when it was first registered in the PubChem database in 2005, receiving the identifier CID 302644 [5]. This registration marked an important milestone in making the compound's chemical information readily available to the global research community, facilitating collaborative research efforts and accelerating scientific discoveries.
Ethyl N-(4-chlorophenyl)glycinate has demonstrated significant importance in medicinal chemistry as a versatile intermediate for pharmaceutical synthesis. The compound serves as an essential building block for developing bioactive molecules with therapeutic potential . Its structural characteristics make it particularly valuable for creating compounds with enhanced pharmacological properties, including improved solubility, bioavailability, and target selectivity.
The compound's significance in medicinal chemistry is exemplified by its role in peptide synthesis applications, where glycine ethyl ester derivatives are used in conjunction with coupling reagents for specific derivatization of proteins [7]. This application demonstrates the compound's utility in biochemical research and pharmaceutical development.
One of the most significant recent applications of Ethyl N-(4-chlorophenyl)glycinate has been its incorporation into the development of EDI048, a Cryptosporidium phosphatidylinositol-4-OH kinase inhibitor designed for treating life-threatening pediatric cryptosporidiosis [8] [9]. This application represents a major breakthrough in antiparasitic drug development, as EDI048 was specifically engineered as a gut-restricted soft drug that undergoes predictable metabolism to limit systemic exposure while maintaining anti-parasitic activity in the gastrointestinal tract.
The synthesis of EDI048 involved the reaction of Ethyl N-(4-chlorophenyl)glycinate with 3-bromopyrazolo[1,5-a]pyridine-5-carbonyl chloride, followed by subsequent chemical transformations to produce the final therapeutic compound [8]. This development demonstrates the compound's critical role in addressing global health challenges, particularly in low- and middle-income countries where cryptosporidiosis is a leading cause of pediatric mortality.
The compound has played a crucial role in advancing synthetic methodologies, particularly in the development of photoredox cross-dehydrogenative coupling reactions. Research published in 2022 demonstrated the use of Ethyl N-(4-chlorophenyl)glycinate as a substrate in photoredox catalysis, contributing to the development of more efficient and selective synthetic transformations [10] [11].
These synthetic applications have expanded the compound's utility beyond traditional pharmaceutical applications, establishing it as a valuable tool for developing new synthetic methodologies and exploring novel chemical transformations.
The crystal structure of Ethyl N-(4-chlorophenyl)glycinate was determined and published in 2014, providing valuable insights into its molecular geometry and intermolecular interactions [5] [12]. The structural analysis revealed that the compound adopts a nearly planar configuration with inversion dimers linked by hydrogen bonds, forming characteristic ring structures in the crystal lattice [12].
This crystallographic information has been instrumental in understanding the compound's physical properties and has informed subsequent drug design efforts by providing detailed structural data for computational modeling and structure-activity relationship studies.
The compound has served as a scaffold for developing new anti-inflammatory agents, with research demonstrating its potential as a lead compound for designing molecules with improved therapeutic profiles [13] [14]. Studies have shown that phenylglycine derivatives can exhibit significant anti-inflammatory activity, with some compounds showing percentage inhibition of edema exceeding 40% in animal models [13].
This research has contributed to the understanding of how structural modifications to phenylglycine derivatives can enhance their anti-inflammatory properties while potentially reducing undesirable side effects.